Isovaleric Acid-d9
Overview
Description
Isovaleric Acid-d9, also known as 3-Methylbutyric-d9 acid, is a deuterated form of isovaleric acid. It is a branched-chain alkyl carboxylic acid with the chemical formula C5D9HO2. The compound is often used in scientific research due to its unique isotopic properties, which make it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovaleric Acid-d9 can be synthesized through the deuteration of isovaleric acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic hydrogenation of isovaleric acid in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Isovaleric Acid-d9 undergoes typical carboxylic acid reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Isovaleric Acid-d9 is widely used in various scientific research fields:
Chemistry: It serves as a reference standard in NMR spectroscopy due to its deuterated nature, which provides distinct spectral features.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic disorders.
Medicine: It is employed in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: It is used in the synthesis of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of Isovaleric Acid-d9 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a metabolic tracer, allowing researchers to study the dynamics of metabolic processes. It is known to interact with enzymes involved in fatty acid metabolism, such as aspartate aminotransferase and pseudomonalisin, influencing their activity and providing insights into metabolic regulation .
Comparison with Similar Compounds
Isovaleric Acid: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent.
Valeric Acid: A straight-chain carboxylic acid with similar chemical properties but different structural features.
Butyric Acid: A shorter-chain carboxylic acid with distinct odor and applications
Uniqueness: Isovaleric Acid-d9 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral features that help in the precise analysis of chemical structures and dynamics .
Properties
IUPAC Name |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-CBZKUFJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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